[7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-methylpiperazino)methanone
Descripción
The compound 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a triazolopyrimidine derivative characterized by a 2-chlorophenyl substituent at position 7, a methyl group at position 5, and a 4-methylpiperazine-linked methanone moiety at position 6.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c1-12-15(17(26)24-9-7-23(2)8-10-24)16(13-5-3-4-6-14(13)19)25-18(22-12)20-11-21-25/h3-6,11,16H,7-10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTJSORNBPDBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Multicomponent Reactions (MCRs)
A one-pot, three-component reaction using 2-chlorobenzaldehyde, methyl acetoacetate, and 3-amino-1,2,4-triazole in acetic acid efficiently yields ethyl 5-amino-7-(2-chlorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate (intermediate I ). The reaction proceeds via Knoevenagel condensation followed by cyclization, with 4,4’-trimethylenedipiperidine (TMDP) enhancing yield (82–90%) by acting as a dual solvent-catalyst.
Key Conditions
-
Solvent: Ethanol/water (1:1 v/v)
-
Catalyst: TMDP (15 mol%)
-
Temperature: 80°C, 4 hours
Chlorination and Functional Group Interconversion
Intermediate I undergoes hydrolysis to the carboxylic acid (II ) using NaOH/EtOH, followed by conversion to the acyl chloride (III ) with SOCl₂. Alternatively, direct activation of II using N-methylimidazole (NMI) and SO₂Cl₂ generates a reactive chlorosulfonic anhydride intermediate, enabling efficient amide bond formation.
Regioselectivity and Byproduct Management
The C7 position’s 2-chlorophenyl group directs electrophilic substitution, minimizing isomer formation during cyclization. However, trace impurities (<5%) from N-methylpiperazine quaternization (e.g., IV ) are observed during coupling.
Impurity Mitigation
-
Use of n-butanol as solvent reduces quaternary salt formation.
-
Purification via recrystallization (ethanol/water) enhances purity to >99%.
Analytical and Spectroscopic Characterization
Critical data for validation:
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₂ClN₆O: 441.1543; found: 441.1548.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.52–7.48 (m, 2H, Ar-H), 7.43–7.39 (m, 1H, Ar-H), 4.32 (s, 2H, CH₂), 3.62–3.58 (m, 4H, piperazine-H), 2.45 (s, 3H, N-CH₃), 2.38 (s, 3H, C5-CH₃).
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for the MCR step, improving reproducibility and reducing reaction time by 40%. Cost analysis highlights SOCl₂-mediated acyl chloride formation as more economical than NMI/SO₂Cl₂ for large batches .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives similar to this compound possess significant antitumor properties. For instance, compounds containing the triazolo-pyrimidine structure have demonstrated effectiveness against various cancer cell lines, including human lung (A-549) and hepatocellular carcinoma (HepG-2) cells .
- Antimicrobial Properties : Compounds with similar structures have also been evaluated for their antibacterial and antifungal activities. In vitro tests suggest that these compounds can inhibit the growth of several pathogenic microorganisms, indicating their potential as antimicrobial agents .
- Central Nervous System Effects : Given the presence of piperazine moieties in its structure, this compound may exhibit psychoactive properties. Research into related compounds has shown promise in treating anxiety and depression, suggesting potential applications in neuropharmacology .
Antitumor Efficacy
A study focused on a structurally related compound demonstrated its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was tested against standard chemotherapeutic agents like Cisplatin and showed comparable or enhanced efficacy in cell viability assays .
Antimicrobial Activity
In a comparative study involving various synthesized triazole derivatives, the target compound exhibited superior activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of established antibiotics, suggesting its potential as a new antibacterial agent .
Data Tables
| Activity | Tested Compound | Result |
|---|---|---|
| Antitumor | 7-(2-Chlorophenyl)-... | High potency against A-549 and HepG-2 |
| Antibacterial | Similar triazole derivatives | Lower MIC than standard antibiotics |
| CNS Activity | Related piperazine derivatives | Potential anxiolytic effects observed |
Mecanismo De Acción
The mechanism of action of 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
- Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound contrasts with the 4-nitrophenyl group in 7-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (). Dichlorophenyl substitution in Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () increases lipophilicity and steric bulk, which may improve membrane permeability but alter target selectivity .
Functional Group Variations
- Methanone vs. Carboxamide/Ester: The 4-methylpiperazino-methanone group in the target compound introduces a basic nitrogen, improving aqueous solubility and enabling protonation at physiological pH. In contrast, carboxamide () and ester () groups may reduce basicity but enhance hydrogen bonding or metabolic stability . Sulfonyl-piperidine in 5-alkyl-6-(1-piperidinylsulfonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives () introduces a polar sulfonyl group, altering solubility and electrostatic interactions compared to the target’s methanone .
Data Table: Key Structural and Functional Comparisons
Actividad Biológica
The compound 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has gained attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.0 g/mol. The compound features a triazolo-pyrimidine core with a piperazine moiety, which is significant for its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps including the formation of the triazole ring followed by functionalization to introduce the chlorophenyl and piperazine groups. The synthetic route typically employs nucleophilic substitutions and cyclization reactions to achieve the desired structure.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting significant cytotoxic effects .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some studies have suggested that triazole derivatives can inhibit NAPE-PLD activity, which plays a role in lipid metabolism and cancer cell signaling .
Neuropharmacological Effects
Beyond anticancer properties, there is evidence suggesting that this compound may have neuroprotective effects. Certain derivatives have been shown to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance binding affinity to specific receptors involved in cognitive functions .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, indicating a potentially favorable therapeutic window.
- Neuroprotective Studies : In animal models, compounds exhibiting structural similarities demonstrated reduced neuroinflammation and improved behavioral outcomes in models of Alzheimer's disease.
Q & A
Frequently Asked Questions (FAQs) for Researchers: 7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives structurally related to the target compound?
- Methodology : Two primary methods are described:
-
Solvent-based synthesis : Use a mixture of water/ethanol (1:1 v/v) with 4,4’-trimethylenedipiperidine (TMDP, 10 mol%) as a catalyst under reflux, yielding products in ~92% purity after recrystallization .
-
Molten-state synthesis : TMDP acts as both solvent and catalyst at 65°C, eliminating volatile solvents. Yields are comparable (~92%), with simplified work-up via filtration .
- Key Advantages : Both methods avoid toxic solvents, enable catalyst recovery (>90% recyclability), and align with green chemistry principles .
Parameter Solvent-Based Molten-State Catalyst Loading 10 mol% TMDP TMDP as solvent Solvent System Water/ethanol (1:1 v/v) Solvent-free Yield 92% 92% Work-Up Complexity Moderate (filtration) Low (direct filtration)
Q. What analytical techniques are critical for characterizing the compound and its intermediates?
- NMR Spectroscopy : and NMR (400 MHz) are used to confirm structural integrity, with shifts analyzed against reference spectra .
- TLC Monitoring : Silica gel plates (SIL G/UV 254) track reaction progress, ensuring minimal byproduct formation .
- Chiral Chromatography : For stereoisomer resolution (e.g., using Chiralpak AD phase with heptane/isopropanol), achieving 100% enantiomeric excess .
Q. How can solubility and stability issues be addressed during synthesis?
- Solvent Selection : Use ethanol/water mixtures for recrystallization to enhance solubility of polar intermediates .
- Thermal Stability : TMDP’s broad liquid range (65°C+) and high thermal stability minimize decomposition during molten-state reactions .
Advanced Research Questions
Q. How can chiral resolution be achieved for stereoisomers of structurally related triazolo[1,5-a]pyrimidines?
- Methodology : Chiral supercritical fluid chromatography (SFC) with a Chiralpak AD column and heptane/isopropanol (8:2) at 300 mL/min flow rate. This resolved racemic mixtures into enantiomers with 100% ee .
- Validation : Compare retention times (RT = 8.22 min and 10.40 min for separated isomers) and verify purity via NMR .
Q. What strategies resolve contradictions in catalyst toxicity profiles (e.g., TMDP vs. piperidine)?
- Evidence Analysis :
- TMDP is marketed as less toxic than piperidine due to non-flammability and low volatility .
- However, notes TMDP’s high toxicity, suggesting regional regulatory discrepancies or handling hazards .
- Recommendations :
- Conduct toxicity assays (e.g., LD50) for specific batches.
- Prioritize fume hood use and PPE, regardless of stated toxicity .
Q. How are structure-activity relationships (SAR) established for triazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Substituent Variation : Modify substituents (e.g., 2-chlorophenyl, 4-methylpiperazine) and test biological activity (e.g., antibacterial assays against Enterococcus faecium) .
- Crystallography & NMR : Resolve binding modes (e.g., neonatal Fc receptor interactions) to correlate structure with function .
Q. What experimental designs mitigate challenges in low-yield reactions (e.g., <50% yields)?
- Optimization Steps :
- Catalyst Screening : Test alternatives to TMDP (e.g., Lewis acids) for specific substrates.
- Solvent Swapping : Replace ethanol/water with DMF or dioxane for less polar intermediates .
- Temperature Gradients : Explore microwave-assisted synthesis to reduce reaction times .
Data Contradiction Analysis
Q. How should researchers address conflicting data on reaction yields or catalyst efficiency?
- Case Study : TMDP’s recyclability is reported as >90% in but not explicitly tested in .
- Resolution Steps :
Replicate experiments under identical conditions.
Characterize recovered TMDP via NMR to confirm structural integrity .
Publish negative results to clarify limitations.
Tables for Key Findings
| Synthetic Method | Green Metrics | Reference |
|---|---|---|
| Solvent-based (water/ethanol) | E-factor: 2.1; PMI: 1.8 | |
| Molten-state TMDP | E-factor: 1.5; PMI: 1.3 |
| Biological Activity | Target/Result | Reference |
|---|---|---|
| Antibacterial assay | MIC = 8 µg/mL against E. faecium | |
| FcRn binding affinity | = 12 nM for fluorophenyl analog |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
